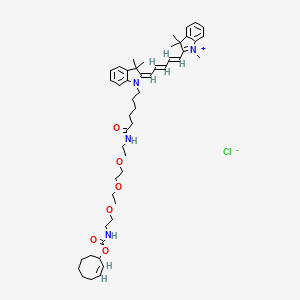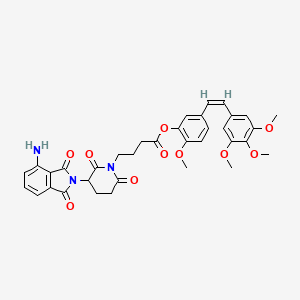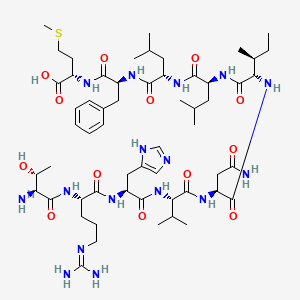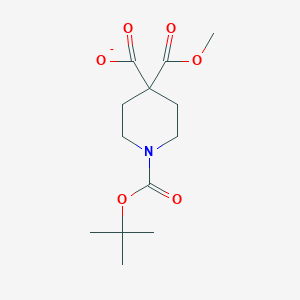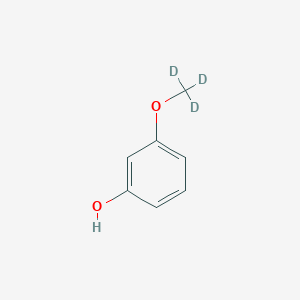
3-Methoxyphenol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxyphenol-d3, also known as 3-hydroxyanisole-d3, is a deuterated form of 3-Methoxyphenol. This compound is a phenolic compound containing a methoxy functional group. The deuterium labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methoxyphenol-d3 can be synthesized through the methylation of catechol followed by selective mono-demethylation. The process involves the use of potash and dimethyl sulfate as catalysts . Another method involves the use of deuterated reagents to introduce the deuterium atoms into the molecule .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced synthetic techniques to ensure high purity and yield. The process often includes multiple steps of purification and verification to meet the stringent requirements for scientific research .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxyphenol-d3 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It undergoes nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Reagents like sodium ethoxide and potassium tert-butoxide are used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols
Applications De Recherche Scientifique
3-Methoxyphenol-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in metabolic studies to trace biochemical pathways.
Medicine: It is employed in the development of pharmaceuticals, particularly in the study of drug metabolism.
Industry: It is used in the production of antioxidants, ultraviolet absorbers, and flame retardants .
Mécanisme D'action
The mechanism of action of 3-Methoxyphenol-d3 involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals, thereby preventing oxidative stress. The deuterium atoms in the molecule can influence its pharmacokinetics and metabolic profile, making it a valuable tool in drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyphenol:
4-Methoxyphenol:
Uniqueness
3-Methoxyphenol-d3 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and in understanding the metabolic pathways of drugs. The presence of deuterium can also affect the compound’s reactivity and stability, providing insights that are not possible with non-deuterated analogs .
Propriétés
Formule moléculaire |
C7H8O2 |
|---|---|
Poids moléculaire |
127.16 g/mol |
Nom IUPAC |
3-(trideuteriomethoxy)phenol |
InChI |
InChI=1S/C7H8O2/c1-9-7-4-2-3-6(8)5-7/h2-5,8H,1H3/i1D3 |
Clé InChI |
ASHGTJPOSUFTGB-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC=CC(=C1)O |
SMILES canonique |
COC1=CC=CC(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[6-[[[1-[5-(3-chlorophenyl)-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12367790.png)
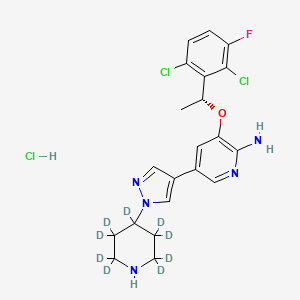
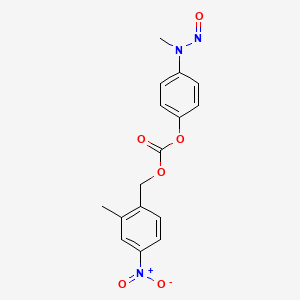

![[(1R,4R,5S,12R,15R,16S)-16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate](/img/structure/B12367812.png)



